Lodoxamide impurity 1-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C4H9NO2 |

|---|---|

分子量 |

108.15 g/mol |

IUPAC 名称 |

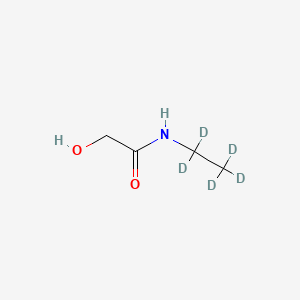

2-hydroxy-N-(1,1,2,2,2-pentadeuterioethyl)acetamide |

InChI |

InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)/i1D3,2D2 |

InChI 键 |

HWVOWKVXWMUGMS-ZBJDZAJPSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CO |

规范 SMILES |

CCNC(=O)CO |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Lodoxamide Impurity 1-d5

Date: December 6, 2025

For: Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini AI

Abstract

This technical guide provides a comprehensive overview of Lodoxamide Impurity 1-d5, a deuterated analog of a known Lodoxamide impurity. Lodoxamide is an anti-allergic pharmaceutical agent that functions as a mast cell stabilizer. The control and monitoring of impurities in active pharmaceutical ingredients (APIs) like Lodoxamide are critical for ensuring drug safety and efficacy. Deuterated compounds, such as this compound, play a vital role as internal standards in bioanalytical and pharmacokinetic studies, offering enhanced accuracy and precision in quantitative analysis by mass spectrometry. This document details the chemical identity, properties, and analytical applications of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Introduction to Lodoxamide and its Impurities

Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. It prevents the release of histamine (B1213489) and other inflammatory mediators from mast cells, thereby mitigating allergic reactions. The manufacturing process and storage of Lodoxamide can lead to the formation of related substances or impurities. Regulatory bodies require the identification, quantification, and control of these impurities to ensure the quality and safety of the final drug product.

Lodoxamide Impurity 1 has been identified as N-ethyl-2-hydroxyacetamide. Consequently, this compound is the deuterated form of this molecule, specifically N-(ethyl-d5)-2-hydroxyacetamide . The "d5" designation indicates that five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms.

Role of this compound in Research

Deuterated compounds are invaluable tools in analytical chemistry, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). This compound serves as an ideal internal standard for the quantification of Lodoxamide and its non-deuterated impurities in biological matrices.

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Chemical and Physical Properties: It behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization.

-

Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their distinct detection by a mass spectrometer.

-

Correction for Matrix Effects: It helps to compensate for variations in signal intensity caused by the complex biological matrix, leading to more accurate and precise measurements.

Chemical and Physical Properties

While a comprehensive Certificate of Analysis with experimentally determined values is not publicly available, the following table summarizes the known and predicted properties of this compound.

| Property | Data |

| Chemical Name | N-(ethyl-d5)-2-hydroxyacetamide |

| Synonyms | This compound |

| Molecular Formula | C₄H₄D₅NO₂ |

| Molecular Weight | 108.15 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727) and water |

| Storage Conditions | Recommended to be stored refrigerated |

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte (e.g., Lodoxamide or its non-deuterated impurity) in a biological sample.

Materials:

-

This compound solution of a known concentration

-

Analyte standard solutions for calibration curve

-

Biological matrix (e.g., plasma, urine)

-

Protein precipitation solvent (e.g., acetonitrile, methanol)

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.

-

Add a protein precipitation solvent to the sample to remove proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Add the same precise volume of the this compound internal standard solution to each calibration standard.

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS system.

-

Develop a chromatographic method to separate the analyte and the internal standard.

-

Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for both the analyte and this compound.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conceptual Synthesis of N-(ethyl-d5)-2-hydroxyacetamide

Starting Materials:

-

Ethylamine-d5 (or a suitable precursor for its synthesis)

-

2-Chloroacetyl chloride (or another suitable activated derivative of 2-chloroacetic acid)

Reaction Steps:

-

Amide Formation: React ethylamine-d5 with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature). This reaction would form N-(ethyl-d5)-2-chloroacetamide.

-

Hydrolysis: The resulting N-(ethyl-d5)-2-chloroacetamide would then be subjected to hydrolysis to replace the chlorine atom with a hydroxyl group. This could be achieved by reacting it with a hydroxide (B78521) source (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or mixed aqueous/organic solvent system.

-

Purification: The final product, N-(ethyl-d5)-2-hydroxyacetamide, would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the location and extent of deuteration.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Visualizations

Caption: Conceptual workflow for the synthesis of this compound.

Lodoxamide impurity 1-d5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Lodoxamide Impurity 1-d5, a deuterated analog of a known Lodoxamide impurity. This document outlines its chemical structure and physicochemical properties, offering a comparative analysis with its non-deuterated counterpart. Detailed, representative experimental protocols for the synthesis and analysis of this impurity are presented to support research and quality control activities. Furthermore, the guide explores the mechanism of action of the parent drug, Lodoxamide, to provide context for the potential biological relevance of its impurities. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to enhance comprehension.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2] By inhibiting the degranulation of mast cells, Lodoxamide prevents the release of histamine (B1213489) and other inflammatory mediators, thereby mitigating allergic symptoms.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Lodoxamide Impurity 1 is a known process-related impurity or degradation product. The deuterated version, this compound, serves as an essential analytical standard for pharmacokinetic studies and for sensitive quantification in complex matrices using mass spectrometry. This guide focuses specifically on the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is systematically named N-Ethyl-d5-2-Hydroxyacetamide. The deuterium (B1214612) labeling is on the ethyl group.

Chemical Structure of this compound (N-Ethyl-d5-2-Hydroxyacetamide)

Caption: Chemical structure of N-Ethyl-d5-2-Hydroxyacetamide.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound and its non-deuterated analog, N-ethyl-2-hydroxyacetamide.

| Property | This compound (N-Ethyl-d5-2-Hydroxyacetamide) | N-ethyl-2-hydroxyacetamide |

| Synonyms | N-Ethyl-d5-2-Hydroxyacetamide | N-ethyl-2-hydroxyacetamide |

| Molecular Formula | C4H4D5NO2 | C4H9NO2 |

| Molecular Weight | 108.15 g/mol | 103.12 g/mol |

| CAS Number | Not available | 66223-75-4 |

| Physical Form | White to Off-White Solid | Liquid |

| Melting Point | Not available | 79-82 °C |

| Purity | Typically ≥95% | ≥95% |

| Storage Temperature | Room Temperature | Room Temperature |

Experimental Protocols

This section provides representative methodologies for the synthesis and analysis of this compound. These protocols are based on general principles of organic synthesis and analytical chemistry and may require optimization for specific laboratory conditions.

Synthesis of N-Ethyl-d5-2-Hydroxyacetamide

The synthesis of N-Ethyl-d5-2-Hydroxyacetamide can be achieved through the amidation of an activated carboxylic acid derivative with deuterated ethylamine. A common method involves the reaction of ethyl glycolate (B3277807) with ethylamine-d5.

Caption: A representative workflow for the synthesis of N-Ethyl-d5-2-Hydroxyacetamide.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl glycolate (1 equivalent) in ethanol (B145695). Add ethylamine-d5 (1.2 equivalents) dropwise to the solution while stirring.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-Ethyl-d5-2-Hydroxyacetamide.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methods

A reversed-phase HPLC method can be used for the analysis of this compound.

Caption: A general workflow for the HPLC analysis of this compound.

Detailed HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of N-Ethyl-d5-2-Hydroxyacetamide. The absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum and the characteristic splitting pattern in the ¹³C NMR spectrum due to deuterium coupling would confirm the isotopic labeling.

Mass spectrometry is used to confirm the molecular weight of the impurity. For N-Ethyl-d5-2-Hydroxyacetamide, the expected molecular ion peak would be at m/z 109.15 [M+H]⁺ in positive ion mode ESI-MS. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Context: Lodoxamide's Mechanism of Action

To understand the potential significance of any impurity, it is important to consider the mechanism of action of the parent drug. Lodoxamide acts as a mast cell stabilizer.[1] Its primary mechanism is believed to involve the inhibition of calcium influx into mast cells upon antigen stimulation.[2] This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory mediators like histamine, leukotrienes, and prostaglandins.[1][2]

Caption: Signaling pathway of Lodoxamide's mast cell stabilization.

While this compound is primarily used as an analytical standard, understanding the parent drug's mechanism provides a framework for assessing the potential biological activity of any related substance.

Conclusion

This compound is a critical tool for the analytical support of Lodoxamide drug development and manufacturing. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and representative methods for its synthesis and analysis. The presented information, including structured data tables and clear diagrams, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Lodoxamide and its related impurities. A thorough understanding and control of such impurities are paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

Lodoxamide Impurity 1-d5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential information contained within a Certificate of Analysis (CoA) for Lodoxamide impurity 1-d5. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, identity, and purity of this stable-labeled internal standard, which is vital for its use in research and drug development. A CoA is a formal document from the manufacturer that certifies the quality and purity of a specific batch of a product.[1][2][3][4]

Product Information

The initial section of a Certificate of Analysis provides fundamental identification details for the specific lot of the material. This ensures traceability and accurate record-keeping.[1][2][3]

| Parameter | Example Data |

| Product Name | This compound |

| Catalogue Number | e.g., L-119003 |

| Lot Number | e.g., XXXX-YY-Z |

| Molecular Formula | C4H4D5NO2 |

| Molecular Weight | 108.15 g/mol |

| CAS Number | 66223-75-4 (unlabeled) |

| Date of Manufacture | e.g., 2025-10-15 |

| Retest Date | e.g., 2027-10-15 |

Analytical Data and Specifications

This core section of the CoA presents the quantitative results from various analytical tests performed on the batch. These results are compared against pre-defined specifications to confirm the material's quality.[1][3]

Identity and Purity

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% atom D | 99.6% atom D |

| Residual Solvents | 1H NMR | Conforms to USP <467> | Conforms |

| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |

| Assay (as is) | qNMR | 95.0% - 105.0% | 99.2% |

Physical Properties

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Solubility | Visual | Soluble in DMSO | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the analytical results. This section outlines the general procedures for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting impurities.[5][6][7]

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, confirming the molecular weight and isotopic enrichment of the labeled compound.[8][9]

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode : Positive or negative, depending on the analyte's properties.

-

Mass Range : A range appropriate to detect the parent ion and relevant fragments.

-

Data Analysis : The mass spectrum is analyzed to confirm the presence of the desired deuterated species and to calculate the isotopic purity by comparing the signal intensities of the deuterated and non-deuterated ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvents

NMR spectroscopy provides detailed information about the molecular structure of a compound and is also used to identify and quantify residual solvents.[10][11]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus : 1H (Proton) NMR.

-

Solvent : A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

-

Sample Preparation : A small amount of the sample is dissolved in the deuterated solvent.

-

Data Analysis : The chemical shifts, splitting patterns, and integration of the peaks in the 1H NMR spectrum are analyzed to confirm the structure of this compound and to identify any signals corresponding to common laboratory solvents. The absence of significant signals other than those from the compound of interest and the solvent confirms its high purity.

Visualizations

General Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard, from receiving the sample to the final approval.

Caption: Workflow for the generation of a Certificate of Analysis.

This guide serves as a comprehensive overview of the critical information and methodologies associated with a Certificate of Analysis for this compound. For specific batch data, always refer to the CoA provided by the manufacturer.

References

- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 2. artsyltech.com [artsyltech.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. veeprho.com [veeprho.com]

- 6. torontech.com [torontech.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. innovationaljournals.com [innovationaljournals.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. veeprho.com [veeprho.com]

- 11. toref-standards.com [toref-standards.com]

A Researcher's Guide to Procuring Lodoxamide Impurity 1-d5 for Drug Development and Analysis

This technical guide is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of Lodoxamide. It provides a comprehensive overview of Lodoxamide impurity 1-d5, including its chemical identity, potential suppliers, and a general workflow for its procurement and verification.

Introduction to Lodoxamide and its Impurities

Lodoxamide is an anti-allergic medication primarily used as a mast cell stabilizer in ophthalmic solutions to manage allergic conjunctivitis.[1] Like all active pharmaceutical ingredients (APIs), Lodoxamide is subject to stringent purity requirements. The identification and control of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound is a stable isotope-labeled derivative of a known Lodoxamide impurity, N-ethyl-2-hydroxyacetamide. Such labeled compounds are invaluable as internal standards in quantitative analytical methods, such as mass spectrometry-based assays, for the accurate determination of the corresponding unlabeled impurity in Lodoxamide drug substances and products.

This compound: Chemical Profile

| Property | Value | Source |

| Compound Name | This compound | [2][3] |

| Synonyms | N-Ethyl-d5-2-Hydroxyacetamide | [3] |

| Molecular Formula | C4H4D5NO2 | [2][3] |

| Molecular Weight | 108.15 | [2][3] |

| CAS Number (unlabeled) | 66223-75-4 | [2][3] |

| Appearance | White to Off-White Solid | [3] |

Commercial Suppliers of this compound

The following table summarizes publicly listed suppliers of this compound. Researchers are advised to contact the suppliers directly to confirm availability, pricing, and to request a certificate of analysis.

| Supplier | Catalog Number | Available Quantities | Purity | Notes |

| TLC Pharmaceutical Standards | L-119003 | Contact for details | Contact for details | Also offers a wide range of other Lodoxamide impurities.[2] |

| CymitQuimica | 4Z-L-119003 | 5mg, 10mg, 25mg, 50mg, 100mg | Contact for details | Product intended for laboratory use only.[3] |

| Veeprho | DVE00786 | Contact for details | Contact for details | Specializes in pharmaceutical impurities and related compounds.[1] |

General Experimental Workflow for Procurement and Verification

The procurement and use of a certified chemical standard like this compound involves a systematic process to ensure its identity, purity, and suitability for its intended analytical purpose. The following diagram illustrates a typical workflow.

Caption: Procurement and Verification Workflow for a Chemical Standard.

Experimental Protocols

While specific, proprietary synthesis and purification protocols for this compound are not publicly available from suppliers, a general approach for the verification of a new chemical standard is outlined below.

Identity Verification by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Methodology:

-

Prepare a dilute solution of the received standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum in positive or negative ionization mode.

-

Expected Result: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (108.15) plus or minus the mass of the ionizing adduct (e.g., [M+H]+ at m/z 109.15). The high-resolution measurement should confirm the elemental composition (C4H4D5NO2).

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the this compound standard and to identify any potential contaminants.

-

Methodology:

-

Develop a suitable HPLC method, which may be adapted from the official pharmacopeial method for Lodoxamide or a published method for related substances. A typical reversed-phase method would be employed.

-

Column: C18, e.g., 4.6 mm x 150 mm, 3.5 µm.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at an appropriate wavelength for the chromophore, or universal detection like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

-

-

Prepare a solution of the this compound standard at a known concentration.

-

Inject the solution into the HPLC system and record the chromatogram.

-

Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. The certificate of analysis from the supplier should be used as a reference.

-

Conclusion

The procurement of this compound is a critical step for any laboratory involved in the quantitative analysis of Lodoxamide and its related substances. Several specialized chemical suppliers offer this stable isotope-labeled standard. It is imperative for researchers to not only source the material from a reputable vendor but also to perform in-house verification of its identity and purity to ensure the integrity of subsequent analytical data. The general workflows and methodologies provided in this guide serve as a foundational framework for these activities.

References

An In-depth Technical Guide on the Safety and Handling of Lodoxamide Impurity 1-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Lodoxamide impurity 1-d5, a deuterated analog of a Lodoxamide impurity. The information herein is compiled to ensure the safe use of this compound in a laboratory setting. This document is intended for use by trained professionals in the fields of pharmaceutical research, drug development, and analytical sciences.

This compound is a stable, isotope-labeled compound, primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Lodoxamide and its impurities.[1] While specific toxicological data for this deuterated impurity is limited, the available safety data sheet provides essential guidance for its handling.[2]

Toxicological Profile

The toxicological properties of this compound have not been extensively investigated. The available data is summarized below. It is important to note the absence of acute toxicity data (LD50/LC50), which necessitates a cautious approach to handling.[2]

| Toxicological Endpoint | Data | Source |

| Acute Oral Toxicity (LD50) | No data available | TLC Pharmaceutical Standards[2] |

| Acute Inhalation Toxicity (LC50) | No data available | TLC Pharmaceutical Standards[2] |

| Acute Dermal Toxicity (LD50) | No data available | TLC Pharmaceutical Standards[2] |

| Skin Corrosion/Irritation | Toxic if absorbed through skin. May cause skin irritation. | TLC Pharmaceutical Standards[2] |

| Eye Damage/Irritation | May cause eye irritation. | TLC Pharmaceutical Standards[2] |

| Health Hazards (Acute & Chronic) | May cause eye, respiratory, and skin irritation. May be harmful by inhalation, ingestion, or skin absorption. | TLC Pharmaceutical Standards[2] |

| Threshold Limit Value (TLV) | None verified | TLC Pharmaceutical Standards[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and precautionary measures as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Classification | Code | Statement |

| Hazard Statements | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled.[2] |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P302 + P352 | IF ON SKIN: wash with plenty of soap and water.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is critical to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table details the required equipment.

| Body Area | Protection | Specifications |

| Eyes/Face | Safety glasses, face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2] |

| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |

| Skin and Body | Complete suit protecting against chemicals, flame retardant antistatic protective clothing. | [2] |

| Respiratory | Respiratory protection | Use mechanical exhaust or a laboratory fume hood. If not available, wear respiratory protection.[2] |

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed immediately.

| Exposure Type | First Aid Measures |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

For spills, personnel should be evacuated from the area. Wear appropriate PPE and avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.

Logical Relationship of Hazard Control

The control of hazards associated with this compound follows a hierarchical approach, prioritizing engineering controls and administrative controls before relying on personal protective equipment.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

| Parameter | Recommendation |

| Chemical Stability | Stable under recommended storage conditions.[2] |

| Conditions to Avoid | Heat, flames, sparks, extremes of temperature, and direct sunlight.[2] |

| Materials to Avoid | Oxidizing agents.[2] |

| Hazardous Decomposition Products | Under fire conditions, may form carbon oxides.[2] |

Disposal Considerations

Unused this compound and contaminated materials should be disposed of as hazardous waste. It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult with a licensed professional waste disposal service and follow all local, state, and federal regulations.[2]

Disclaimer: This document is intended for informational purposes only and is based on the currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this material. The user is solely responsible for compliance with all applicable laws and regulations.

References

Molecular weight and formula of Lodoxamide impurity 1-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific data on Lodoxamide impurity 1-d5, a deuterated analog of a known Lodoxamide impurity. This document is intended to support research and development activities by consolidating key molecular information and outlining the broader context of Lodoxamide's mechanism of action.

Core Molecular Data

This compound is the deuterated form of N-Ethyl-2-Hydroxyacetamide. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight compared to the non-deuterated counterpart. The fundamental molecular properties are summarized below.

| Property | Value | Source |

| Chemical Name | N-Ethyl-d5-2-Hydroxyacetamide | [1] |

| Synonym | This compound | [1] |

| Molecular Formula | C4H4D5NO2 | [1][2] |

| Molecular Weight | 108.15 g/mol | [1][2] |

| CAS Number | 66223-75-4 (non-labelled) | [1][2] |

Experimental Protocols

General methodologies for impurity profiling often include:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating, identifying, and quantifying impurities in drug substances.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the structural elucidation of impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural characterization of isolated impurities.

The development of a specific analytical method for this compound would necessitate a systematic approach, including method development, validation, and stress testing to ensure its suitability for its intended purpose.

Lodoxamide's Mechanism of Action: A Signaling Pathway Perspective

Lodoxamide is recognized as a mast cell stabilizer, exerting its therapeutic effect by inhibiting the Type 1 immediate hypersensitivity reaction.[3] Although the precise mechanism of action for its impurities is not documented, understanding the pathway of the parent drug provides a critical framework. Lodoxamide is believed to prevent the influx of calcium into mast cells following antigen stimulation, thereby stabilizing the cell membrane and inhibiting the release of histamine (B1213489) and other inflammatory mediators.[3]

Below is a diagram illustrating the proposed signaling pathway for Lodoxamide's mast cell stabilizing activity.

References

Technical Guide: Spectroscopic Analysis of Lodoxamide Impurity 1-d5 (N-Ethyl-d5-2-Hydroxyacetamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Lodoxamide Impurity 1-d5, chemically identified as N-Ethyl-d5-2-Hydroxyacetamide. Due to the proprietary nature of specific impurity reference standards, this document presents a set of illustrative but chemically accurate spectral data based on the known structure of the impurity. It includes detailed, representative experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methodologies are standard in the pharmaceutical industry for the identification and characterization of impurities.[1][2][3][4][5] This guide is intended to serve as a practical resource for researchers and professionals involved in the quality control and analytical development of Lodoxamide and related pharmaceutical products.

Introduction to Lodoxamide and its Impurities

Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[6][7] It functions by inhibiting the Type I immediate hypersensitivity reaction, preventing the release of histamine (B1213489) and other inflammatory mediators from mast cells.[8][9][10] The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product. Regulatory guidelines typically require strict limits on individual and total impurities.[11]

This compound is a deuterated analog of a potential process-related impurity. Its chemical name is N-Ethyl-d5-2-Hydroxyacetamide.[12] The use of deuterated standards is a common practice in analytical chemistry, particularly in quantitative mass spectrometry-based assays, for providing a reliable internal standard.

Illustrative Spectral Data

The following spectral data tables are representative of the expected results for this compound (N-Ethyl-d5-2-Hydroxyacetamide) based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[13][14]

Table 1: Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | br s | 1H | NH |

| 5.40 | t, J=5.5 Hz | 1H | OH |

| 3.80 | d, J=5.5 Hz | 2H | CH₂ |

Table 2: Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O |

| 60.2 | CH₂ |

| 33.5 (septet, JC-D ≈ 20 Hz) | CD₂ (from CD₂CD₃) |

| 14.8 (m) | CD₃ (from CD₂CD₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[15][16]

Table 3: Illustrative Mass Spectrometry Data (ESI+)

| m/z (amu) | Ion Species | Description |

| 109.12 | [M+H]⁺ | Protonated molecular ion |

| 131.10 | [M+Na]⁺ | Sodium adduct |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[17][18][19]

Table 4: Illustrative IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 2950 - 2850 | Weak | C-H stretching (residual) |

| 2200 - 2100 | Medium | C-D stretching |

| 1650 | Strong | C=O stretching (Amide I) |

| 1560 | Strong | N-H bending (Amide II) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR Acquisition :

-

Set the spectral width to 16 ppm.

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

Apply a line broadening of 0.3 Hz during processing.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to 240 ppm.

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

Employ proton decoupling during acquisition.

-

Apply a line broadening of 1.0 Hz during processing.

-

-

Data Analysis : Process the raw data using appropriate NMR software. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to 10 µg/mL with a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Acquisition Parameters :

-

Set the ionization mode to positive (ESI+).

-

Infuse the sample directly at a flow rate of 5 µL/min.

-

Set the capillary voltage to 3.5 kV.

-

Set the source temperature to 120°C.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion and common adducts.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation :

-

Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters :

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis : The spectrum is typically displayed in terms of transmittance versus wavenumber.[20] Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity.

Caption: Workflow for Pharmaceutical Impurity Identification.

Conclusion

The analytical characterization of impurities is a fundamental requirement in drug development and manufacturing. This guide provides a framework for understanding the expected spectral characteristics of this compound (N-Ethyl-d5-2-Hydroxyacetamide) and the standard methodologies used for its analysis. The illustrative data and detailed protocols serve as a valuable resource for scientists engaged in the quality control of Lodoxamide, ensuring the production of a safe and effective pharmaceutical product.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Lodoxamide Tromethamine | C19H28ClN5O12 | CID 11192129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. veeprho.com [veeprho.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 15. aston.chem.purdue.edu [aston.chem.purdue.edu]

- 16. researchgate.net [researchgate.net]

- 17. 182.160.97.198:8080 [182.160.97.198:8080]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards and analytical methodologies concerning Lodoxamide and its related compounds. As access to specific monographs in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) can be limited in the public domain, this document synthesizes available information from product monographs and general pharmacopeial guidelines to offer a robust resource for quality control and analytical development. It is important to note that while Lodoxamide Tromethamine ophthalmic solution has been available, the active pharmaceutical ingredient may be discontinued (B1498344) in some regions, which can affect the availability of current pharmacopeial monographs.

Lodoxamide and Its Mechanism of Action

Lodoxamide is a mast cell stabilizer indicated for the treatment of ocular allergic reactions such as vernal keratoconjunctivitis[1][2][3][4][5][6][7]. Its therapeutic effect is achieved by inhibiting the Type I immediate hypersensitivity reaction[4][6][7]. The mechanism of action, while not fully elucidated, is understood to involve the stabilization of mast cell membranes. Lodoxamide is believed to prevent the influx of calcium ions into mast cells upon antigen stimulation[4][5]. This action inhibits the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators like slow-reacting substances of anaphylaxis (SRS-A)[1][3][8].

Signaling Pathway of Lodoxamide

Pharmacopeial Standards for Related Compounds

While specific monographs for Lodoxamide were not found in the primary search results, general principles for the control of impurities are well-established in pharmacopeias. For Lodoxamide, technical specifications generally focus on related substances, degradation products, and residual process impurities[9]. Common related compounds can include starting material residues, hydrolysis products, N-oxidation species, and dehalogenation or dechlorination variants[9].

Quantitative Data for Lodoxamide Related Compounds

The acceptance criteria for related substances in pharmaceutical products are guided by ICH guidelines and pharmacopeial general chapters. The following table summarizes typical limits that may be applied.

| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold | Typical Limit |

| Specified Identified Impurity | ≥ 0.05% | - | - | ≤ 0.2%[9] |

| Specified Unidentified Impurity | ≥ 0.05% | > 0.10% | > 0.15% | ≤ 0.2%[9] |

| Unspecified Impurity | ≥ 0.05% | - | - | ≤ 0.10% |

| Total Impurities | - | - | - | ≤ 1.0%[9] |

Note: These are typical limits and may vary based on the specific product, dosage, and regulatory filing.

Analytical Methodologies for Related Compounds

High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the separation and quantification of related substances in pharmaceutical analysis. A typical stability-indicating HPLC method for Lodoxamide related compounds would be developed and validated according to ICH Q2(R1) guidelines.

Experimental Protocol: HPLC Analysis of Lodoxamide Related Compounds

This protocol is a representative example and would require optimization and validation for a specific product.

1. Chromatographic System:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Column Temperature: 30°C.

-

Autosampler Temperature: 5°C.

-

UV Detection: 254 nm.

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

2. Mobile Phase Preparation:

-

Mobile Phase A: 0.05 M Phosphate buffer adjusted to pH 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 32 95 5 | 40 | 95 | 5 |

3. Solution Preparation:

-

Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.

-

Standard Solution: A solution of Lodoxamide reference standard at a concentration of approximately 0.001 mg/mL.

-

Sample Solution: A solution of the Lodoxamide drug substance or product at a concentration of approximately 1.0 mg/mL.

4. System Suitability:

-

Tailing Factor: Not more than 2.0 for the Lodoxamide peak.

-

Theoretical Plates: Not less than 2000 for the Lodoxamide peak.

-

Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

5. Calculation: The percentage of each impurity is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (Potency_standard / 100) * 100

Experimental Workflow

Conclusion

References

- 1. novartis.com [novartis.com]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Alomide (lodoxamide ophthalmic) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. veeprho.com [veeprho.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Lodoxamide Impurity 1-d5

An LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method provides a robust, sensitive, and selective approach for the quantification of trace-level impurities in pharmaceutical substances. This document outlines a detailed application note and protocol for the development of an LC-MS/MS method for Lodoxamide Impurity 1-d5, a deuterated analog often used as an internal standard in bioanalytical studies.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1] Monitoring and controlling impurities is a critical aspect of drug development and manufacturing to ensure product safety and efficacy.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variability in sample processing and instrument response.[3][4]

The method employs a reversed-phase C18 column suitable for polar compounds, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] This provides the necessary specificity and sensitivity for trace-level quantification in complex matrices. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control.

Experimental Protocols

Materials and Instrumentation

-

Analytes and Standards:

-

This compound (N-Ethyl-d5-2-Hydroxyacetamide, Formula: C₄H₄D₅NO₂, MW: 108.15) reference standard.[6]

-

Lodoxamide analytical standard (for use as an internal standard, or vice-versa if Lodoxamide is the primary analyte).

-

-

Reagents and Solvents:

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system capable of delivering precise gradients at low flow rates.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL):

-

Accurately weigh approximately 1.0 mg of this compound and Lodoxamide reference standards.

-

Dissolve each standard in 1.0 mL of methanol to obtain a final concentration of 1.0 mg/mL.[4] Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of calibration curve (CC) standards by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Internal Standard (IS) Working Solution:

-

Dilute the Lodoxamide stock solution to a final concentration of 50 ng/mL using a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from a biological matrix (e.g., plasma).

-

Pipette 50 µL of the plasma sample into a microcentrifuge tube.

-

Add 10 µL of the 50 ng/mL Lodoxamide internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient Elution | See Gradient Table below |

Gradient Table:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 7.0 | 5 |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/Hr |

| Cone Gas Flow | 50 L/Hr |

Data Presentation

The quantitative data for the LC-MS/MS method is summarized in the table below. The MRM transitions are selected based on the precursor ions (protonated molecules [M+H]⁺) and their most stable product ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 109.1 | 63.1 | 25 | 12 |

| Lodoxamide (IS) | 312.0 | 266.0 | 30 | 18 |

Mandatory Visualization

The following diagram illustrates the logical workflow of the LC-MS/MS method development and execution process.

References

- 1. veeprho.com [veeprho.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

Application Note & Protocol: Quantification of Lodoxamide Impurity 1 using a d5-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1] Like all pharmaceutical compounds, the purity of Lodoxamide is critical to its safety and efficacy. Regulatory bodies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This application note describes a sensitive and specific method for the quantification of a potential Lodoxamide process-related impurity, designated as Lodoxamide Impurity 1, using a deuterium-labeled internal standard (d5-Lodoxamide Impurity 1) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For the purpose of this protocol, Lodoxamide Impurity 1 is presumed to be the mono-hydrolysis product of Lodoxamide, a common degradation product. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Materials and Methods

Reagents and Materials

-

Lodoxamide (Reference Standard)

-

Lodoxamide Impurity 1 (Reference Standard)

-

d5-Lodoxamide Impurity 1 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Drug substance or drug product samples containing Lodoxamide

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Lodoxamide, Lodoxamide Impurity 1, and d5-Lodoxamide Impurity 1 in methanol to prepare individual primary stock solutions.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.

-

-

Working Standard and Internal Standard Solutions:

-

Prepare a series of calibration curve standards by spiking the appropriate amounts of the Lodoxamide Impurity 1 intermediate stock solution into a blank matrix.

-

Prepare the internal standard working solution by diluting the d5-Lodoxamide Impurity 1 intermediate stock solution with the mobile phase.

-

Sample Preparation

-

Accurately weigh a portion of the drug substance or product and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Vortex and sonicate to ensure complete dissolution.

-

Add a fixed amount of the internal standard working solution to each sample.

-

Filter the samples through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Method

-

Liquid Chromatography (LC) Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program: A linear gradient is employed to ensure optimal separation of Lodoxamide and its impurity.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Lodoxamide, Lodoxamide Impurity 1, and d5-Lodoxamide Impurity 1 are monitored for quantification. These transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.

-

Data Presentation

The quantitative data for the analysis of Lodoxamide Impurity 1 is summarized in the table below.

| Sample ID | Lodoxamide Impurity 1 Concentration (µg/g) | % RSD (n=3) | Recovery (%) |

| Drug Substance Batch 1 | 0.52 | 2.1 | 98.5 |

| Drug Substance Batch 2 | 0.48 | 1.8 | 101.2 |

| Drug Product Batch 1 | 0.65 | 2.5 | 99.1 |

| Drug Product Batch 2 | 0.61 | 2.3 | 100.5 |

Experimental Workflow and Diagrams

Caption: Experimental workflow for the quantification of Lodoxamide Impurity 1.

Caption: Logical relationship between Lodoxamide, its impurity, and the analytical control strategy.

References

Application Note and Protocol: Preparation of Lodoxamide Impurity 1-d5 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Lodoxamide impurity 1-d5 stock solutions for use in analytical method development, validation, and routine quality control testing.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of Lodoxamide impurity 1 in drug substances and products. The strategic incorporation of deuterium (B1214612) atoms provides a distinct mass difference for use in mass spectrometry-based assays, such as LC-MS/MS, without significantly altering the chemical properties of the molecule.

This protocol outlines the necessary steps for the accurate preparation of a stock solution of this compound, ensuring consistency and reliability in analytical testing.

Physicochemical Properties and Storage

Storage and Stability:

-

Solid Standard: this compound solid reference standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3]

-

Stock Solutions: Prepared stock solutions should be stored in tightly closed, light-resistant containers at 2-8°C, unless otherwise specified.[4] It is recommended to prepare fresh aqueous solutions daily.[2] For longer-term storage of stock solutions in organic solvents, storage at -20°C or -80°C may be appropriate, but stability should be verified.[3][5]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the preparation of a representative this compound stock solution. The final concentration may be adjusted based on the specific requirements of the analytical method.

| Parameter | Value | Notes |

| Analyte | This compound | A deuterated analytical standard. |

| CAS Number (non-labeled) | 66223-75-4 | This is the CAS number for the non-deuterated form of Impurity 1.[6] |

| Molecular Weight | 108.15 g/mol | [6] |

| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO), HPLC Grade | Lodoxamide is slightly soluble in DMSO.[2] Ensure use of fresh, anhydrous DMSO as moisture can reduce solubility.[3] |

| Stock Solution Concentration | 100 µg/mL (0.1 mg/mL) | This is a common starting concentration for an analytical standard stock solution. The final concentration should be optimized for the intended analytical method. |

| Mass of Standard | 1.0 mg | Accurately weigh the standard using a calibrated analytical balance. |

| Volume of Solvent | 10.0 mL | Use calibrated volumetric flasks and pipettes for accurate volume measurements. |

| Storage of Stock Solution | 2-8°C (short-term) or ≤ -20°C (long-term) | Protect from light. Stability under these conditions should be verified. |

Experimental Protocol

This protocol details the step-by-step procedure for preparing a 100 µg/mL stock solution of this compound in DMSO.

4.1. Materials and Equipment

-

This compound reference standard

-

Dimethyl Sulfoxide (DMSO), HPLC Grade, anhydrous

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

10 mL Class A volumetric flask

-

Calibrated pipettes

-

Spatula

-

Weighing paper or weighing boat

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials with screw caps (B75204) for storage

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

4.2. Procedure

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Allow the this compound reference standard container to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Review the Material Safety Data Sheet (MSDS) for this compound before handling.[4]

-

-

Weighing the Standard:

-

On a calibrated analytical balance, accurately weigh approximately 1.0 mg of the this compound reference standard onto weighing paper or into a weighing boat.

-

Record the exact weight.

-

-

Dissolution:

-

Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

-

Add approximately 7-8 mL of HPLC grade DMSO to the volumetric flask.

-

Gently swirl the flask to begin dissolving the solid.

-

Vortex the solution for 30-60 seconds to aid in dissolution.

-

If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.[4]

-

-

Final Dilution:

-

Once the standard is completely dissolved, allow the solution to return to room temperature.

-

Carefully add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

-

Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

-

Storage and Labeling:

-

Transfer the prepared stock solution into a labeled, amber glass vial for storage.

-

The label should include:

-

Name of the compound (this compound Stock Solution)

-

Concentration (e.g., 100 µg/mL)

-

Solvent (DMSO)

-

Preparation date

-

Preparer's initials

-

Expiry or re-test date (to be determined based on stability studies)

-

-

Store the solution at the appropriate temperature (2-8°C for short-term use or ≤ -20°C for longer-term storage).

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the preparation of the this compound stock solution.

Caption: Experimental workflow for preparing this compound stock solution.

Caption: Logical relationships in the preparation of the stock solution.

References

Application Note: Optimal Working Concentration for Lodoxamide Impurity 1-d5 in Quantitative Bioanalysis by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the utilization of Lodoxamide Impurity 1-d5 as an internal standard (IS) in the quantitative analysis of Lodoxamide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for this compound is not publicly available, this note is built upon established principles of isotope dilution mass spectrometry to guide the user in method development and validation.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic ocular disorders such as vernal keratoconjunctivitis.[1][2] It functions by inhibiting the Type I immediate hypersensitivity reaction, preventing the release of inflammatory mediators like histamine (B1213489) from mast cells.[1][2] Accurate quantification of Lodoxamide in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolic studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3][4] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects and potential losses during sample preparation.[3][4] This allows for precise correction of matrix effects and other sources of analytical variability, leading to highly accurate and reproducible data.[4] This application note outlines the procedures for determining the optimal working concentration of this compound and its application in a validated bioanalytical method.

Principle of Method

This method utilizes the principle of isotope dilution mass spectrometry (IDMS). A known and fixed concentration of the deuterated internal standard (this compound) is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[5] Following extraction and chromatographic separation, the analyte (Lodoxamide) and the internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is directly proportional to the concentration of the analyte in the original sample.

Materials and Reagents

-

Analytes: Lodoxamide, this compound (isotopic purity ≥98%)[4]

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (or other relevant biological fluid)

-

Equipment:

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Lodoxamide and this compound into separate volumetric flasks.

-

Dissolve in a suitable solvent (e.g., Methanol) to a final volume of 1 mL to obtain 1 mg/mL stock solutions. Store at -20°C or below.

-

-

Calibration Standard and Quality Control (QC) Working Solutions:

-

Prepare a series of intermediate solutions by serially diluting the Lodoxamide primary stock solution with 50:50 Methanol:Water.

-

Use these intermediate solutions to spike the biological matrix to create calibration standards and QC samples at the desired concentrations.

-

-

Internal Standard (IS) Working Solution:

-

The optimal concentration for the IS working solution is critical and must be determined experimentally (see Section 4.2). A typical starting point is to prepare a working solution that, when added to the sample, results in a final concentration in the mid-range of the calibration curve.[9] For a calibration curve spanning 1-1000 ng/mL, a target IS concentration of 100 ng/mL in the final sample is a reasonable starting point.

-

Protocol for Determining Optimal IS Concentration

-

Prepare three sets of samples: a blank matrix sample, a Lower Limit of Quantification (LLOQ) sample, and an Upper Limit of Quantification (ULOQ) sample.

-

Spike each sample set with different concentrations of this compound (e.g., 25 ng/mL, 100 ng/mL, and 500 ng/mL).

-

Process the samples according to the sample preparation protocol (Section 4.3).

-

Analyze the samples by LC-MS/MS.

-

The optimal IS concentration should yield a stable and reproducible peak area across the entire calibration range, providing a response that is neither too low (poor signal-to-noise at the LLOQ) nor too high (detector saturation at the ULOQ). The response should be sufficient to ensure precise measurement, often targeted to be similar to the analyte's response at the midpoint of the calibration curve.[9]

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the optimized this compound working solution to every tube except the blank matrix (to which 20 µL of diluent is added).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.5 µm particle size)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute[6] |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[6] |

Table 2: Suggested Mass Spectrometry Parameters

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be determined by infusion) |

| MRM Transitions | To be determined by direct infusion of Lodoxamide and this compound standards. |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Data Presentation and Interpretation

The optimal working concentration of this compound is the one that provides the most consistent and reliable results across the analytical range.

Table 3: Hypothetical Data for IS Concentration Optimization

| IS Concentration | IS Peak Area at LLOQ | IS Peak Area at ULOQ | Analyte/IS Ratio Precision (%RSD) at LLOQ |

| 25 ng/mL | ~5,000 | ~6,500 | 12.5% |

| 100 ng/mL | ~20,000 | ~25,000 | 4.2% |

| 500 ng/mL | ~100,000 | ~120,000 | 5.1% |

Based on this hypothetical data, a working concentration of 100 ng/mL would be selected as it provides a robust signal and the best precision for the analyte/IS ratio at the lower limit of quantification.

Visualizations

Caption: Lodoxamide inhibits mast cell degranulation by preventing calcium influx.

Caption: A logical workflow for determining the optimal internal standard concentration.

Conclusion

The optimal working concentration of this compound must be determined empirically to ensure the development of a robust, accurate, and precise bioanalytical method. By following the protocols outlined in this application note, researchers can establish a validated LC-MS/MS method for the quantification of Lodoxamide in various biological matrices, supporting further drug development and clinical research. The use of a properly optimized deuterated internal standard is paramount for generating high-quality, reliable data suitable for regulatory submission.[4]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. novartis.com [novartis.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. bioagilytix.com [bioagilytix.com]

- 9. researchgate.net [researchgate.net]

Application of Lodoxamide Impurity 1-d5 in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis and other mast cell-mediated disorders.[1][2][3] Accurate quantification of Lodoxamide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are preferred for their high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results by compensating for variability in sample preparation and instrument response.[6] This document provides detailed application notes and protocols for the use of Lodoxamide impurity 1-d5 as an internal standard in the bioanalytical quantification of Lodoxamide.

This compound, a deuterated analog of a potential Lodoxamide impurity, serves as an ideal internal standard due to its chemical and physical properties being nearly identical to the analyte of interest, Lodoxamide, while having a distinct mass-to-charge ratio (m/z).

Signaling Pathway of Lodoxamide

Lodoxamide's primary mechanism of action involves the stabilization of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that cause allergic symptoms.[7][8] Although the precise mechanism is not fully elucidated, it is postulated to involve the inhibition of calcium influx into mast cells upon antigen stimulation.[8]

Caption: Lodoxamide's mechanism of action in mast cell stabilization.

Bioanalytical Method and Protocols

A validated LC-MS/MS method for the quantification of Lodoxamide in human plasma using this compound as an internal standard is described below.

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical assay.

References

- 1. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lodoxamide - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lodoxamide Tromethamine | C19H28ClN5O12 | CID 11192129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]